molecular formula C32H23N9Na2O7S2 B12782827 Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 6409-25-2

Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12782827
CAS No.: 6409-25-2
M. Wt: 755.7 g/mol
InChI Key: SKCORUWBHQSGDM-UHFFFAOYSA-L
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Description

Origins and Early Innovations

The discovery of azo dyes in 1863 by Martius and Lightfoot marked a pivotal shift from natural to synthetic colorants. Their work on coupling diazonium ions with amines laid the groundwork for Peter Greiss’s synthesis of Bismarck brown, the first commercially viable azo dye. By the 1880s, derivatives such as para red and primuline red expanded the palette of available hues, driven by the industrial demand for durable, cost-effective dyes.

The post-aniline era, initiated by William Henry Perkin’s accidental synthesis of mauveine in 1856, accelerated the development of coal tar-derived dyes. This period saw the rise of aniline-based chemistry, enabling the production of structurally diverse azo compounds. Adolph von Baeyer’s 1870 synthesis of indigo further demonstrated the potential of synthetic pathways to replicate and improve upon natural dyes.

Industrial Advancements and Sulfonation

The introduction of sulfonic acid groups into azo dye structures during the late 19th century enhanced water solubility and fiber affinity, critical for textile applications. Direct Black 22, a related compound, exemplifies this innovation with its multi-azo and sulfonate groups, enabling direct bonding to cellulose fibers without mordants. These advancements positioned azo dyes as dominant players in industries ranging from textiles to printing inks.

Properties

CAS No.

6409-25-2

Molecular Formula

C32H23N9Na2O7S2

Molecular Weight

755.7 g/mol

IUPAC Name

disodium;3-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-6-[(2,4-diaminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H25N9O7S2.2Na/c33-18-2-11-29(27(35)14-18)40-38-21-3-1-17-13-30(50(46,47)48)31(32(42)24(17)15-21)41-37-20-6-4-19(5-7-20)36-39-28-12-10-26(34)23-9-8-22(16-25(23)28)49(43,44)45;;/h1-16,42H,33-35H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

SKCORUWBHQSGDM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as Direct Black 9 (C.I. 31565), is a synthetic azo dye that has garnered attention due to its complex structure and potential biological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential toxicological effects, and relevant case studies.

  • Molecular Formula : C32H23N9Na2O7S2
  • Molecular Weight : 755.69 g/mol
  • CAS Number : 8003-62-1
  • EINECS Number : 229-081-2

Metabolism and Biological Activity

Azo dyes, including this compound, undergo reductive cleavage in vivo to release aromatic amines. This metabolic process is facilitated by various enzymes in the liver and intestinal flora. The cleavage products can exhibit significant biological activity, including mutagenicity and carcinogenicity.

Key Metabolic Pathways

  • Enzymatic Reduction : Azo dyes are metabolized by enzymes such as cytochrome P450s and NAD(P)H quinone oxidoreductase, leading to the formation of potentially harmful amines .
  • Intestinal Microflora Role : Bacterial strains in the human gut can reduce azo compounds to amines, which may then be absorbed into systemic circulation .
  • Carcinogenic Potential : Many azo dyes have been classified as Group 2B (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), raising concerns about long-term exposure .

Toxicological Studies and Case Reports

Numerous studies have assessed the toxicological effects of this compound:

StudyFindings
Bruschweiler (2014)Identified potential carcinogenic effects due to metabolic cleavage of azo dyes into aromatic amines .
Platzek et al. (1999)Demonstrated that azo reduction occurs in both anaerobic and aerobic conditions, suggesting significant metabolic activity in various environments .
Government of Canada ReportsHighlighted the need for risk management measures due to the genotoxicity of cleavage products from azo dyes .

Case Studies

  • Textile Industry Exposure : Workers in textile manufacturing have reported increased incidences of bladder cancer associated with prolonged exposure to azo dyes, including Direct Black 9. The metabolites formed from these dyes are suspected carcinogens.
  • Environmental Impact : Studies have shown that wastewater from dyeing processes containing Disodium 3-(...) can lead to environmental contamination, affecting aquatic life due to the bioaccumulation of toxic metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of disodium naphthalene sulfonates with azo-functionalized side chains. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Substituents Key Features Applications References
Target Compound - 4-Amino-7-sulphonatonaphthyl (azo-linked phenyl)
- 2,4-Diaminophenyl (azo-linked)
- 4-Hydroxy, 2-sulphonate
High solubility due to multiple sulfonates; potential chelation via amino groups Dyes, biomedical probes (HDAC inhibition inferred from similar compounds)
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulfonate (5850-35-1) - 3-Nitrophenyl (azo)
- Phenyl (azo)
- 4-Amino, 5-hydroxy, 2,7-disulfonate
Electron-withdrawing nitro group reduces solubility; phenyl azo enhances UV stability Textile dyes, pH indicators
Disodium 4-hydroxy-3-[(4-sulphonato-naphthyl)azo]naphthalenesulphonate (14815) - 4-Sulphonatonaphthyl (azo)
- 4-Hydroxy, 2-sulphonate
Simplified structure with single azo group; moderate solubility Industrial dyes, food colorants
Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (3626-41-3) - Methoxy-nitro-phenyl (azo)
- Phenylamino
Methoxy group improves thermal stability; nitro group limits biocompatibility Photostable pigments, optical sensors
7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic acid (140174-02-3) - Sulfooxyethylsulfonyl-phenyl (azo)
- 7-Amino, 4-hydroxy
Sulfonyl groups increase acidity; reactive side chains enable covalent binding Reactive dyes, enzyme-linked assays

Key Findings from Comparative Analysis

Solubility and Stability: The target compound exhibits superior water solubility due to three sulfonate groups, outperforming analogues like the nitrophenyl-substituted 5850-35-1 (which has lower solubility due to hydrophobic nitro groups) . Stability varies with substituents: Methoxy and sulfonyl groups (e.g., 3626-41-3, 140174-02-3) enhance photostability, whereas amino groups in the target compound may increase susceptibility to oxidative degradation .

This property aligns with applications in catalysis or biomedical imaging . Compounds with sulfonyl or nitro groups (e.g., 5850-35-1, 140174-02-3) are more suited for industrial dyeing due to covalent binding capabilities .

Spectral Properties :

  • The target compound’s multiple azo groups likely result in a broad UV-Vis absorption spectrum (400–600 nm), similar to 3626-41-3, which absorbs at 520 nm due to conjugated azo-nitrophenyl systems .

Preparation Methods

Raw Materials

  • Aromatic amines such as 4-nitrobenzenamine (which is reduced to 4-aminobenzenamine)
  • Sulphonated naphthalenes such as 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid
  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid
  • Benzene-1,3-diamine (m-phenylenediamine)
  • Sodium hydroxide or alkaline medium for coupling reactions

Stepwise Synthesis Process

  • Nitro Reduction and Diazotization

    • 4-Nitrobenzenamine is first reduced to 4-aminobenzenamine.
    • The resulting aromatic amine is diazotized under acidic conditions to form the diazonium salt.
  • First Azo Coupling

    • The diazonium salt is coupled with 5-aminonaphthalene-2-sulfonic acid or 8-aminonaphthalene-2-sulfonic acid in alkaline medium to form an azo intermediate.
  • Second Diazotization and Coupling

    • The intermediate is further diazotized to generate a new diazonium salt.
    • This is coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid to extend the azo linkage.
  • Final Coupling with Benzene-1,3-diamine

    • The last diazonium salt formed is coupled with benzene-1,3-diamine (m-phenylenediamine) to complete the azo dye structure.
  • Purification and Conversion to Disodium Salt

    • The crude dye is purified and converted into its disodium salt form to enhance solubility and stability.

Reaction Conditions

  • Diazotization is typically performed at low temperatures (0–5 °C) in acidic aqueous media.
  • Coupling reactions are carried out in alkaline conditions (pH ~8-10) to facilitate azo bond formation.
  • Controlled addition rates and stirring are critical to avoid side reactions and formation of unwanted nitrogen compounds.
  • The entire process requires careful pH and temperature control to ensure high yield and purity.

Research Findings and Data Summary

Step Reactants Conditions Product/Intermediate Notes
Nitro reduction 4-Nitrobenzenamine Reducing agent (e.g., Sn/HCl) 4-Aminobenzenamine Precursor for diazotization
Diazotization Aromatic amine + NaNO2 + HCl 0–5 °C, acidic medium Diazonium salt Must be fresh, low temp to avoid decomposition
First azo coupling Diazonium salt + 5- or 8-aminonaphthalene-2-sulfonic acid Alkaline medium (pH 8-10) Monoazo intermediate pH critical for coupling efficiency
Second diazotization Monoazo intermediate + NaNO2 + HCl 0–5 °C, acidic medium Diazonium salt intermediate Prepared for next coupling
Second azo coupling Diazonium salt + 6-amino-4-hydroxynaphthalene-2-sulfonic acid Alkaline medium (pH 8-10) Di-azo intermediate Extends azo chain
Final azo coupling Diazonium salt + benzene-1,3-diamine Alkaline medium (pH 8-10) Final azo dye compound Completes dye structure
Purification and salt formation Crude dye + NaOH or Na2CO3 Ambient to mild heating Disodium salt of azo dye Enhances solubility and stability

Q & A

Q. How can its environmental fate be evaluated in aquatic systems?

  • Conduct photodegradation studies under simulated sunlight (λ >290 nm) with LC-MS monitoring. Assess adsorption to sediments via batch experiments (e.g., Freundlich isotherms). Ecotoxicity assays (e.g., Daphnia magna mortality) quantify bioaccumulation potential. Data inform regulatory frameworks for sulfonated azo dyes .

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